

# Physicochemical Profiling of C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub>: A Technical Deep Dive

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## Compound of Interest

Compound Name: [(3-Bromopyridin-4-yl)methyl]diethylamine  
CAS No.: 1449008-01-8  
Cat. No.: B3347821

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Subject: Nicotine Monohydrobromide & Structural Isomers Context: Salt Selection, Solid-State Characterization, and Analytical Validation

## Molecular Identity & Stoichiometry

The molecular formula C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub> represents a molecular weight of approximately 243.15 g/mol. In a drug development context, this formula most commonly refers to a salt form of a nitrogenous base rather than a covalently brominated neutral molecule, though both exist.

### A. The Primary Candidate: Nicotine Monohydrobromide

For pharmaceutical scientists, C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub> is the stoichiometric sum of Nicotine (C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>) and Hydrogen Bromide (HBr).

- Role: Active Pharmaceutical Ingredient (API) in salt form.
- Utility: Modulating pH, solubility, and bioavailability in Nicotine Replacement Therapies (NRTs) and next-generation inhalation products.

- Structure: The protonation occurs at the pyrrolidine nitrogen (hybridized), which is more basic (pKa ~8.0) than the pyridine nitrogen (hybridized, pKa ~3.1).

## B. The Structural Isomer: Substituted Aniline

A less common covalent isomer is 4-bromo-N,N-dimethyl-2-(methylaminomethyl)aniline.

- Role: Chemical intermediate; likely a precursor in dye or agrochemical synthesis.
- Distinction: Unlike the salt, the bromine here is covalently bonded to the aromatic ring, which drastically alters the mass spectrometry fragmentation pattern (discussed in Section 4).

## Theoretical & Calculated Properties

Accurate mass calculation is the first step in validation. Note the significant contribution of Bromine isotopes.[\[1\]](#)[\[2\]](#)

**Table 1: Physicochemical Constants**[\[3\]](#)[\[4\]](#)

Property	Value / Description	Notes
Formula	C <sub>10</sub> H <sub>15</sub> BrN <sub>2</sub>	Stoichiometry: 1:1 Salt
Average MW	243.15 g/mol	Used for dosing calculations
Monoisotopic Mass	242.0419 Da ( <sup>79</sup> Br)	Target for High-Res MS
Exact Mass ( <sup>81</sup> Br)	244.0398 Da	The "M+2" Isotope Peak
Elemental Composition	C (49.40%), H (6.22%), Br (32.86%), N (11.52%)	High Br content affects X-ray absorption
Predicted LogP	-0.8 (Salt form)	Lower than free base (LogP 1. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">17</a> ) due to ionization

## The "Bromine Signature"

Bromine exists naturally as two stable isotopes: <sup>79</sup>Br (50.7%) and <sup>81</sup>Br (49.3%).

- Impact: Any Mass Spectrum of  $C_{10}H_{15}BrN_2$  will not show a single parent peak. It will display a 1:1 doublet separated by 2 mass units ( $m/z$  242 and 244).
- Validation Rule: If your MS data does not show this 1:1 doublet intensity, the compound does not contain Bromine.

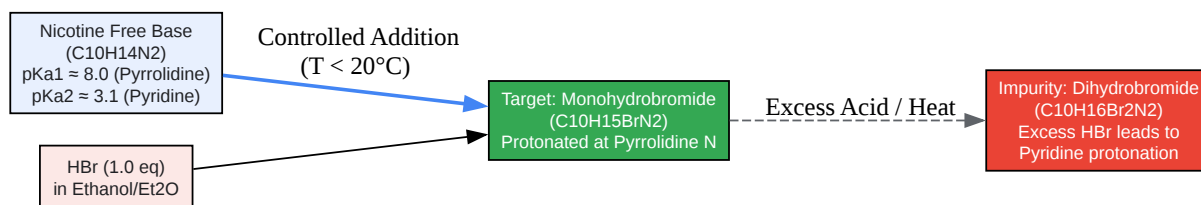
## Synthesis & Salt Selection Strategy

In drug development, selecting the Hydrobromide (HBr) salt over the Hydrochloride (HCl) or Tartrate is a deliberate choice to manipulate hygroscopicity and thermal stability.

## Reaction Logic

The synthesis requires controlled protonation to avoid the dihydrobromide ( $C_{10}H_{16}Br_2N_2$ ), where both nitrogen centers are protonated.

Graphviz Diagram: Synthesis & Protonation Pathway



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Figure 1: Reaction pathway for the selective synthesis of Nicotine Monohydrobromide. Note the risk of over-protonation if stoichiometry is not strictly controlled.

## Experimental Protocol: Controlled Crystallization

Objective: Isolate  $C_{10}H_{15}BrN_2$  without forming the hygroscopic di-salt.

- Preparation: Dissolve 10 mmol of Nicotine Free Base (high purity, >99%) in 20 mL of anhydrous Ethanol.
- Acid Addition: Prepare a 1.0 M solution of HBr in Acetic Acid or Diethyl Ether.

- Critical Step: Add the acid dropwise to the base solution at 0–5°C under Nitrogen atmosphere.
- Why? Low temperature favors the kinetic product (monoprotonation) and prevents oxidation of the pyridine ring.
- Crystallization: Add Diethyl Ether (anti-solvent) slowly until turbidity is observed. Store at -20°C for 24 hours.
- Filtration: Filter the hygroscopic crystals rapidly under inert gas (Argon/Nitrogen) to prevent water uptake.

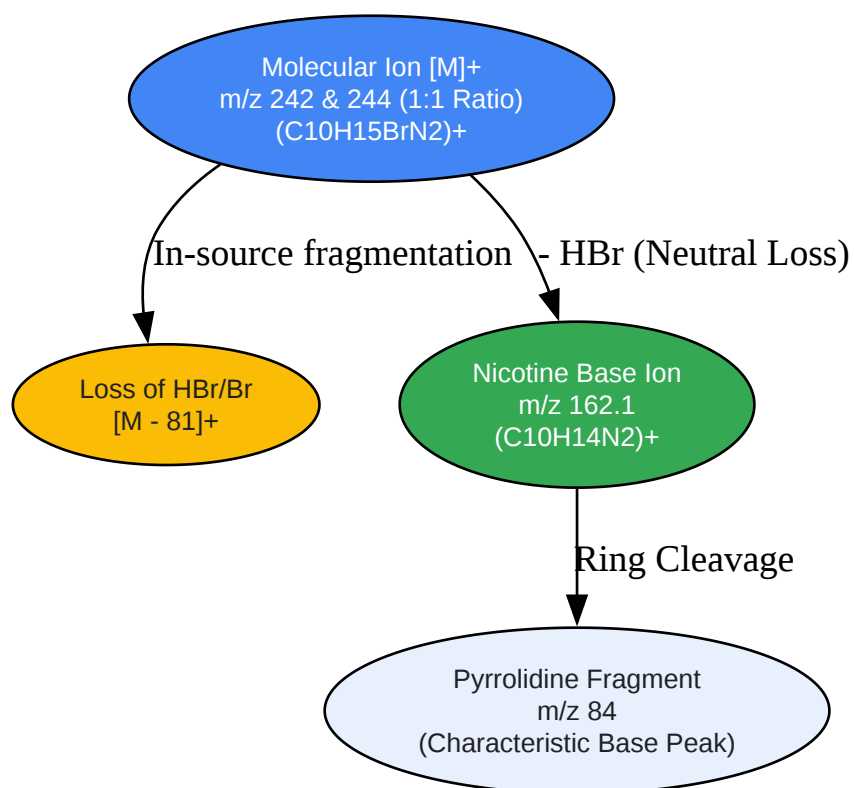
## Analytical Characterization Workflow

Validating the identity of  $C_{10}H_{15}BrN_2$  requires distinguishing the salt from the free base and confirming the presence of the bromide counterion.

### A. Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is the "fingerprint" of the molecule.

Graphviz Diagram: MS Fragmentation Logic



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Figure 2: Mass Spectrometry fragmentation tree. The 1:1 doublet at the parent ion is diagnostic of Bromine. The peak at m/z 84 confirms the Nicotine scaffold.

## B. Nuclear Magnetic Resonance (NMR)

Comparing the <sup>1</sup>H-NMR of the salt vs. the free base reveals the protonation site.

- **Pyrrolidine Ring Shift:** The protons adjacent to the pyrrolidine nitrogen (N-CH<sub>3</sub> and C2-H, C5-H) will show a downfield shift (higher ppm, typically +0.5 to +1.0 ppm) compared to the free base due to the deshielding effect of the positive charge.
- **Pyridine Ring Stability:** The aromatic pyridine protons will show minimal shift, confirming the pyridine nitrogen remains unprotonated (validating the "Mono" salt form).

## C. X-Ray Diffraction (XRD)

- **Powder XRD (PXRD):** Essential for checking polymorphism. Salt forms often exist in multiple crystal habits (needles vs. plates) which affect dissolution rates.

- Single Crystal XRD: Bromine is a "heavy atom." It scatters X-rays strongly, allowing for easy determination of the absolute configuration (S-isomer vs R-isomer) via anomalous dispersion.

## Stability & Bioavailability Implications

### Why C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub>? (The "So What?")

In drug delivery, the choice of the Hydrobromide salt impacts the pharmacokinetic profile:

- Solubility: HBr salts are typically more water-soluble than the free base but may be less soluble than Hydrochloride salts. This allows for "tuning" the release rate in transdermal patches or oral gums.
- pH Modulation: The solution pH of C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub> will be acidic (approx pH 4-5). This affects buccal absorption (which favors basic pH). Formulations often require buffering agents to convert the salt back to the free base in situ for absorption.
- Stability: HBr salts can be sensitive to photo-oxidation. The bromide ion can oxidize to elemental bromine ( ) under strong UV light, turning the sample yellow/brown. Storage in amber glass is mandatory.

## References

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- To cite this document: BenchChem. [Physicochemical Profiling of C<sub>10</sub>H<sub>15</sub>BrN<sub>2</sub>: A Technical Deep Dive]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3347821/docs#physicochemical-profiling-of-c-h-brn-a-technical-deep-dive\]](https://www.benchchem.com/product/b3347821/docs#physicochemical-profiling-of-c-h-brn-a-technical-deep-dive)

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